(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
CAS No.:
Cat. No.: VC10951440
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClNO3 |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | (2-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
| Standard InChI | InChI=1S/C18H18ClNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3 |
| Standard InChI Key | VYIAAALBCSJXFM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC |
| Canonical SMILES | COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₉H₁₇ClN₂O₃, with a molecular weight of 380.81 g/mol. Its IUPAC name reflects the substitution pattern: a 2-chlorophenyl group attached via a methanone bridge to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. Key structural features include:
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Isoquinoline core: A bicyclic system with nitrogen at position 2, contributing to basicity and hydrogen-bonding potential.
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Methoxy groups: Electron-donating substituents at positions 6 and 7, influencing electronic distribution and metabolic stability.
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Chlorophenyl ketone: Enhances lipophilicity and provides a site for electrophilic substitution reactions .
Spectroscopic data from related compounds include:
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¹H NMR (CDCl₃): Signals at δ 7.39 (d, J = 7.9 Hz, Ar–H), 6.62 (s, isoquinoline-H), and 3.86 (s, OCH₃) .
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IR (KBr): Peaks at 1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O–C) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multistep routes, often beginning with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. A representative method involves:
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N-Acylation: Reacting the tetrahydroisoquinoline with 2-chlorobenzoyl chloride in dichloromethane under basic conditions (e.g., K₂CO₃) .
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Oxidation: Selective oxidation of the tetrahydroisoquinoline to the dihydro form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
Yield Optimization:
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Solvent choice: Dichloromethane yields higher regioselectivity (>80%) compared to toluene .
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Catalysis: Brønsted acids (e.g., TsOH) accelerate acylation kinetics, reducing reaction time from 24 h to 6 h .
Purification and Characterization
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Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product in >95% purity.
Chemical Reactivity and Derivatives
The compound undergoes three primary reaction types:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄ | Isoquinoline-1-one derivatives |
| Reduction | NaBH₄ | Secondary alcohol at ketone position |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro-group addition to chlorophenyl ring |
Notable Derivatives:
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Nitro-substituted analog: Exhibits enhanced antifungal activity (IC₅₀ = 8.2 µM vs. Fusarium oxysporum) .
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Reduced alcohol derivative: Lower cytotoxicity (IC₅₀ > 50 µM in HeLa cells) compared to parent compound .
Biological Activities and Mechanisms
Antifungal Efficacy
In vitro studies on structurally related dihydroisoquinoliniums demonstrate potent activity:
| Fungal Strain | IC₅₀ (µg/mL) | Reference Compound |
|---|---|---|
| Fusarium oxysporum | 12.5 | Thiabendazole (25.0) |
| Alternaria alternata | 10.8 | Sanguinarine (18.3) |
Mechanistically, the compound disrupts fungal membrane integrity by binding to ergosterol analogs .
Industrial and Pharmaceutical Applications
Drug Development
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Lead optimization: The chlorophenyl group enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .
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Combinatorial libraries: Used as a core structure in high-throughput screening for kinase inhibitors .
Agricultural Uses
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Fungicide formulations: Patent applications disclose efficacy against Botrytis cinerea in grapevines at 0.1% w/v .
Case Study: Antifungal Agent Development
A 2023 study synthesized 26 dihydroisoquinoline derivatives and evaluated their antifungal activity. The 2-chlorophenyl analog exhibited:
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